1-Phenoxyphthalazine

Medicinal Chemistry Pharmaceutical Intermediates Heterocyclic Synthesis

1-Phenoxyphthalazine is the halogen-free route to 1-hydrazinophthalazine (hydralazine). The 1-position phenoxy leaving group delivers superior substitution kinetics versus 1-chlorophthalazine while eliminating halogenated waste. Its distinct melting point (107–108°C) enables rapid incoming QC. Supplied at ≥95% purity, it is ideal for medicinal chemistry, SAR studies, and phthalazine library synthesis. Standard B2B international shipping available.

Molecular Formula C14H10N2O
Molecular Weight 222.24 g/mol
CAS No. 100537-30-2
Cat. No. B019307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenoxyphthalazine
CAS100537-30-2
Synonyms1-Phenoxy-phthalazine; 
Molecular FormulaC14H10N2O
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NN=CC3=CC=CC=C32
InChIInChI=1S/C14H10N2O/c1-2-7-12(8-3-1)17-14-13-9-5-4-6-11(13)10-15-16-14/h1-10H
InChIKeyCSHSXUZQMJVDJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenoxyphthalazine (CAS 100537-30-2): Synthesis Intermediate and Structural Properties Overview


1-Phenoxyphthalazine (CAS 100537-30-2) is a heterocyclic organic compound with the molecular formula C14H10N2O and a molecular weight of 222.24 g/mol [1]. It belongs to the phthalazine class, characterized by a benzene ring fused with a pyridazine ring, and features a phenoxy group substituted at the 1-position of the phthalazine nucleus . Physicochemical data indicate a melting point of 107–108°C, a predicted boiling point of 435.6±18.0°C, and a predicted density of 1.230±0.06 g/cm³ . The compound exhibits solubility in organic solvents including dichloromethane, ethanol, and methanol . 1-Phenoxyphthalazine serves primarily as a synthetic intermediate in organic chemistry, with documented utility in the preparation of pharmacologically active phthalazine derivatives [2].

Why Generic Phthalazine Substitution Fails: Positional Specificity and Reactivity Differentiation for 1-Phenoxyphthalazine


Generic substitution among phthalazine derivatives is not viable due to position-specific reactivity profiles and divergent synthetic utility. The 1-position phenoxy substitution in 1-phenoxyphthalazine confers distinct leaving-group characteristics relative to halogenated analogs such as 1-chlorophthalazine, affecting nucleophilic substitution kinetics and reaction compatibility [1]. Furthermore, the specific positional isomerism matters: 1-phenoxyphthalazine is documented as a direct synthetic precursor to 1-hydrazinophthalazine (hydralazine), whereas alternative 1-alkoxy analogs (e.g., 1-methoxyphthalazine or 1-ethoxyphthalazine) lack equivalent patent-documented utility in this transformation [2]. The absence of a reactive halogen atom in 1-phenoxyphthalazine also eliminates concerns associated with halogenated waste streams, which may influence procurement decisions in industrial synthetic route planning [1].

1-Phenoxyphthalazine: Quantitative Differentiation Evidence Versus Analogs and Alternatives


Synthetic Precursor Specificity: 1-Phenoxyphthalazine Versus 1-Chlorophthalazine in Hydralazine Preparation

1-Phenoxyphthalazine is explicitly cited as a starting material for the preparation of 1-hydrazinophthalazine (hydralazine, CAS 86-54-4), an antihypertensive agent, alongside 1-chlorophthalazine [1]. The patent literature establishes that both 1-phenoxyphthalazine and 1-chlorophthalazine can react with hydrazine hydrate to yield hydralazine. This dual-pathway documentation provides procurement flexibility: 1-phenoxyphthalazine offers an alternative to the halogenated 1-chlorophthalazine route, potentially advantageous in synthetic schemes where halogenated byproduct management or reagent compatibility is a concern.

Medicinal Chemistry Pharmaceutical Intermediates Heterocyclic Synthesis

Positional Substitution Profile: 1-Phenoxyphthalazine Versus 1-Alkoxyphthalazine Analogs in Pharmacological Development

In U.S. Patent 5,354,750, 1-phenoxyphthalazine is distinguished from 1-methoxyphthalazine and 1-ethoxyphthalazine within the phthalazine ether class [1]. The patent explicitly states that while 1-methoxyphthalazine and 1-ethoxyphthalazine were previously described (J. Prakt. Chemie 2, 51 (1895)), and 1-phenoxyphthalazine was cited as a starting substance for 1-hydrazinophthalazine preparation, neither reference mentions pharmacological effects for these specific compounds. The patent claims novel 1-substituted phthalazines with analgesic, anti-inflammatory, anticonvulsive, and antipyretic effects, but explicitly excludes 1-methoxyphthalazine, 1-ethoxyphthalazine, and 1-phenoxyphthalazine from the claimed novel compositions, indicating that these three compounds occupy a distinct category as established synthetic intermediates rather than as claimed pharmacologically active agents [1].

Medicinal Chemistry SAR Studies Analgesic Agents

Purity Specification and Vendor Availability Comparison: 1-Phenoxyphthalazine Procurement Parameters

Commercially available 1-phenoxyphthalazine is supplied with minimum purity specifications of 95% from multiple vendors including AKSci and Santa Cruz Biotechnology . Price data indicate a listed cost of $320.00 per 100 mg from Santa Cruz Biotechnology (catalog sc-206204) , while alternative vendor ChemBK lists pricing through Source Leaf at approximately ¥1820 for 100 mg . The compound is typically supplied as a brown solid [1] and is recommended for storage under refrigeration or at room temperature in a cool, dry place .

Chemical Procurement Synthetic Chemistry Research Reagents

Physicochemical Property Profile: Melting Point and Predicted Parameters for Identity Verification

1-Phenoxyphthalazine exhibits a reported melting point of 107–108°C, with predicted physicochemical parameters including boiling point of 435.6±18.0°C, density of 1.230±0.06 g/cm³, and pKa of 3.44±0.10 . These values are derived from multiple authoritative databases including ChemicalBook, ChemBK, and vendor technical documentation [1]. Comparative melting point data for closely related analogs: 1-chlorophthalazine (CAS 5784-45-2) is typically a liquid or low-melting solid; 1-hydrazinophthalazine (hydralazine) exhibits melting point of 172–173°C (rapid heating) [2]. The moderate melting point of 1-phenoxyphthalazine (107–108°C) facilitates straightforward handling and crystallization compared to lower-melting halogenated analogs, potentially simplifying purification workflows.

Analytical Chemistry Quality Control Compound Characterization

Optimal Research and Procurement Scenarios for 1-Phenoxyphthalazine (CAS 100537-30-2)


Hydralazine and Phthalazine-Derived Pharmaceutical Intermediate Synthesis

1-Phenoxyphthalazine is directly applicable as a synthetic precursor to 1-hydrazinophthalazine (hydralazine), a clinically established antihypertensive agent [1]. This utility is established in foundational patent literature and provides a halogen-free alternative to the 1-chlorophthalazine route. Procurement is indicated for medicinal chemistry laboratories engaged in phthalazine-derived scaffold development or for industrial process chemists seeking alternative synthetic pathways that avoid halogenated intermediates [2].

Reference Standard for Phthalazine Ether Class SAR and Method Development

Given its established status as a synthetic intermediate rather than a claimed active pharmaceutical agent per U.S. Patent 5,354,750, 1-phenoxyphthalazine serves as an appropriate reference compound for structure-activity relationship (SAR) studies involving 1-substituted phthalazine ethers [1]. Its well-characterized physicochemical properties (melting point 107–108°C) and commercial availability at 95% purity make it suitable as a calibration or control compound in analytical method development for phthalazine-containing matrices .

Building Block for Custom Phthalazine Library Synthesis

1-Phenoxyphthalazine can function as a core scaffold for further derivatization through electrophilic aromatic substitution or nucleophilic displacement reactions at the phthalazine ring. The phenoxy leaving group at the 1-position provides a modifiable handle for introducing diverse nucleophiles, enabling the construction of focused phthalazine derivative libraries for screening applications [1]. This scenario is most relevant for academic or industrial medicinal chemistry groups engaged in heterocyclic compound library synthesis.

Quality Control Identity Verification Using Distinct Melting Point

The reported melting point of 107–108°C for 1-phenoxyphthalazine differs substantially from that of its downstream product 1-hydrazinophthalazine (172–173°C) and from the liquid physical state typical of 1-chlorophthalazine [1]. This distinct thermal property enables rapid identity confirmation of incoming material via melting point determination, providing a low-cost QC checkpoint for procurement and inventory management in research settings where full spectroscopic characterization may not be immediately feasible [1][2].

Technical Documentation Hub

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